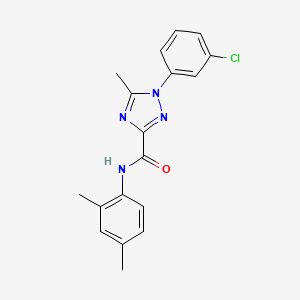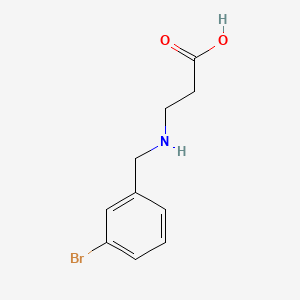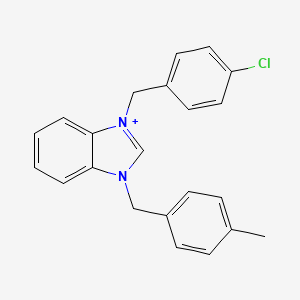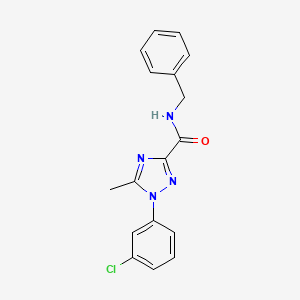
3-Cyclohexene-1-carbaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclohexene-1-carbaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone: is a complex organic compound that features a cyclohexene ring, a carbaldehyde group, and a pyridazinyl hydrazone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexene-1-carbaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone typically involves the following steps:
Formation of 3-Cyclohexene-1-carbaldehyde: This can be achieved through the oxidation of 3-cyclohexene-1-methanol using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Synthesis of 5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl hydrazine: This intermediate can be prepared by reacting 5-bromo-6-oxo-1,6-dihydro-4-pyridazine with hydrazine hydrate under reflux conditions.
Condensation Reaction: The final step involves the condensation of 3-Cyclohexene-1-carbaldehyde with 5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl hydrazine in the presence of an acid catalyst to form the desired hydrazone compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 3-Cyclohexene-1-carbaldehyde can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the pyridazinyl moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Amines, Thiols
Major Products:
Oxidation: 3-Cyclohexene-1-carboxylic acid
Reduction: 3-Cyclohexene-1-methanol
Substitution: Various substituted pyridazinyl derivatives
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules, particularly those containing hydrazone linkages.
Biology:
Biological Probes: The hydrazone moiety can be used to develop biological probes for detecting aldehydes and ketones in biological systems.
Medicine:
Industry:
Material Science: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Cyclohexene-1-carbaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone is not well-documented. the compound’s hydrazone moiety suggests it may interact with biological targets through the formation of Schiff bases with aldehydes and ketones. This interaction could potentially inhibit or modulate the activity of enzymes and other proteins involved in various biochemical pathways.
Comparison with Similar Compounds
- 3-Cyclohexene-1-carboxaldehyde
- 5-Bromo-6-oxo-1,6-dihydro-4-pyridazinyl hydrazine
- Cyclohexene derivatives
Comparison:
- 3-Cyclohexene-1-carboxaldehyde: This compound lacks the hydrazone and pyridazinyl moieties, making it less versatile in terms of chemical reactivity and potential applications.
- 5-Bromo-6-oxo-1,6-dihydro-4-pyridazinyl hydrazine: While this compound contains the pyridazinyl hydrazine moiety, it lacks the cyclohexene ring and aldehyde group, limiting its use in certain synthetic applications.
- Cyclohexene derivatives: These compounds may share the cyclohexene ring but lack the specific functional groups that confer unique reactivity and potential applications to 3-Cyclohexene-1-carbaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone.
Properties
Molecular Formula |
C11H13BrN4O |
|---|---|
Molecular Weight |
297.15 g/mol |
IUPAC Name |
5-bromo-4-[(2E)-2-(cyclohex-3-en-1-ylmethylidene)hydrazinyl]-1H-pyridazin-6-one |
InChI |
InChI=1S/C11H13BrN4O/c12-10-9(7-14-16-11(10)17)15-13-6-8-4-2-1-3-5-8/h1-2,6-8H,3-5H2,(H2,15,16,17)/b13-6+ |
InChI Key |
QDARSAKWKPQOII-AWNIVKPZSA-N |
Isomeric SMILES |
C1CC(CC=C1)/C=N/NC2=C(C(=O)NN=C2)Br |
Canonical SMILES |
C1CC(CC=C1)C=NNC2=C(C(=O)NN=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(1-Adamantyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370114.png)
![2-Ethylsulfanyl-5-pyridin-3-yl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B13370119.png)
![3-methoxy-N-[2,2,2-trichloro-1-(2-pyridinylamino)ethyl]benzamide](/img/structure/B13370128.png)
![N-(quinolin-5-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B13370135.png)

![1-[[(E)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B13370147.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-hydroxy-5-methoxypyridine-2-carboxamide](/img/structure/B13370150.png)
![4-methoxy-N~2~,N~2~,N~4~',N~4~'-tetramethyl[1,1'-biphenyl]-2,4'-disulfonamide](/img/structure/B13370152.png)
![2'-Chloro-5'-methyl-4',5'-dihydrospiro(cyclohexane-1,7'-thieno[3,2-c]pyridine)](/img/structure/B13370169.png)

![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B13370174.png)

![N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-4-hydroxy-5-methoxypyridine-2-carboxamide](/img/structure/B13370206.png)

